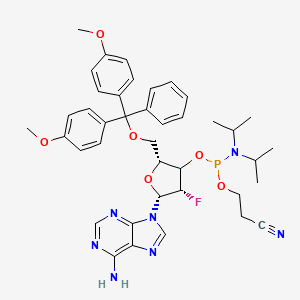

DMT-2'-F-dA Phosphoramidite

Description

Contextualization of 2'-Deoxy-2'-Fluoro Modifications in Modified Oligonucleotide Chemistry

The introduction of a fluorine atom at the 2' position of the ribose sugar is a strategic alteration in the field of oligonucleotide chemistry. oup.com This modification is part of a broader effort to create nucleic acid analogs with improved therapeutic potential. amerigoscientific.com The first 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, was synthesized decades ago, paving the way for a new class of modified oligonucleotides. oup.com These 2'-fluoro-modified oligonucleotides, often referred to as 2'-F-RNA, have found widespread use in the development of siRNAs, aptamers, and antisense oligonucleotides due to their enhanced stability and binding affinity. metkinenchemistry.com The synthesis of these specialized oligonucleotides is achieved through solid-phase synthesis, a process that relies on the sequential addition of protected nucleoside phosphoramidites. oup.combiotage.com

Significance of 2'-Fluorination in Modulating Nucleic Acid Properties

The substitution of the 2'-hydroxyl group with a fluorine atom has profound effects on the structure and function of nucleic acids. oup.com Key properties influenced by this modification include:

Enhanced Duplex Stability: Oligonucleotides containing 2'-fluoro modifications form more stable duplexes with complementary RNA targets. oup.combiosyn.com The melting temperature (Tm) of these duplexes increases by approximately 1.8°C for each 2'-fluoro-RNA residue added. genelink.comnih.gov This enhanced binding affinity is crucial for applications requiring strong and specific target engagement. biosyn.com

Nuclease Resistance: The 2'-fluoro group provides significant protection against degradation by nucleases, the enzymes that rapidly break down natural RNA in biological fluids. oup.comglenresearch.comidtdna.com This increased resistance extends the half-life of the oligonucleotide in vivo, a critical factor for therapeutic efficacy. oup.com While the 2'-fluoro modification itself confers some resistance, it is often used in combination with other modifications like phosphorothioate (B77711) linkages to further enhance stability. genelink.comidtdna.com

Reduced Immunostimulation: Studies have shown that 2'-fluoro modifications can lead to a reduction in the immunostimulatory effects that can be triggered by unmodified siRNAs. metkinenchemistry.comoup.com

These properties make 2'-fluoro-modified oligonucleotides highly valuable for therapeutic applications. nih.govoligotherapeutics.org

Role of DMT-2'-F-dA Phosphoramidite (B1245037) as a Foundational Monomer in Oligonucleotide Synthesis

DMT-2'-F-dA phosphoramidite is a crucial building block used in the automated solid-phase synthesis of oligonucleotides containing 2'-deoxy-2'-fluoro-adenosine. medchemexpress.commedchemexpress.comcreative-biogene.com The molecule consists of three key components:

The 2'-Deoxy-2'-fluoro-adenosine core: This is the modified nucleoside that will be incorporated into the growing oligonucleotide chain. The adenine (B156593) base is typically protected with a benzoyl (Bz) group to prevent side reactions during synthesis. medchemexpress.com

The 5'-DMT (4,4'-dimethoxytrityl) group: This is a bulky acid-labile protecting group attached to the 5'-hydroxyl of the sugar. biotage.com Its role is to prevent polymerization during the functionalization of the solid support and to be selectively removed at the beginning of each synthesis cycle to allow for the coupling of the next monomer. biotage.com

The 3'-Phosphoramidite group: This is the reactive moiety, typically a β-cyanoethyl phosphoramidite, which, in the presence of an activator, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. amerigoscientific.combiotage.com

Data Tables

Table 1: Comparison of Properties: Unmodified vs. 2'-Fluoro-Modified Oligonucleotides

| Property | Unmodified DNA | Unmodified RNA | 2'-Fluoro-Modified Oligonucleotide |

| Predominant Sugar Pucker | C2'-endo | C3'-endo | C3'-endo (RNA-like) glenresearch.comgenelink.com |

| Duplex Stability (Tm with RNA target) | Moderate | High | Very High (increase of ~1.8°C per modification) genelink.comnih.gov |

| Nuclease Resistance | Low | Very Low | High oup.comglenresearch.com |

| RNase H Activation | Yes | No | No scielo.br |

Structure

2D Structure

Properties

Molecular Formula |

C40H47FN7O6P |

|---|---|

Molecular Weight |

771.8 g/mol |

IUPAC Name |

3-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C40H47FN7O6P/c1-26(2)48(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)47-25-46-35-37(43)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H2,43,44,45)/t33-,34+,36?,39-,55?/m1/s1 |

InChI Key |

KHKXBZVFLSIARY-BZTHOPFASA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Oligonucleotides Incorporating Dmt 2 F Da Phosphoramidite

Synthesis of 2'-Deoxy-2'-Fluoro Adenosine (B11128) Precursors

The journey to DMT-2'-F-dA phosphoramidite (B1245037) begins with the synthesis of its precursor, 2'-deoxy-2'-fluoro adenosine. Several synthetic routes have been developed, often starting from readily available adenosine or arabinose derivatives.

One common strategy involves the direct fluorination of a suitably protected adenosine derivative. For instance, a protected adenosine, often with bulky groups at the 3' and 5' hydroxyl positions to direct the reaction to the 2' position, can be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST). nih.govresearchgate.net The stereochemical outcome of this reaction is critical and is influenced by the choice of protecting groups and reaction conditions.

Another approach starts with a sugar moiety, such as 1,3,5-tri-O-benzoyl-α-D-ribofuranose, which is first fluorinated at the C2' position using DAST. nih.gov The resulting fluorinated sugar can then be coupled with a protected adenine (B156593) base to form the desired nucleoside. beilstein-journals.org Modifications of this method, including the development of efficient routes for the synthesis of the key 1-α-bromo-2-deoxy-2-fluoro-arabinofuranose intermediate, have been reported. researchgate.net

Enzymatic synthesis presents an alternative, and potentially more sustainable, route. Purine (B94841) nucleoside phosphorylase (PNP) has been utilized in the biosynthesis of 2'-deoxy-2'-fluoroadenosine through transglycosylation reactions. researchgate.net Researchers have even employed site-directed mutagenesis to improve the catalytic efficiency of PNP for this specific synthesis. researchgate.net

Phosphoramidite Formation: Conversion of Nucleoside to DMT-2'-F-dA Phosphoramidite

Once the 2'-deoxy-2'-fluoro adenosine precursor is obtained, it must be converted into a phosphoramidite to be compatible with automated solid-phase oligonucleotide synthesis. This multi-step process involves protection of reactive groups and a final phosphitylation reaction.

Protection Strategies for Nucleobases and Hydroxyl Groups

To ensure the specific and controlled synthesis of oligonucleotides, all reactive functional groups on the nucleoside, other than the 3'-hydroxyl group intended for phosphitylation, must be protected.

5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its selective removal during each cycle of solid-phase synthesis to enable chain elongation. acs.org

Exocyclic Amine Protection: The exocyclic amine (N6) of the adenine base is protected to prevent side reactions during oligonucleotide synthesis. The most common protecting group for this purpose is benzoyl (Bz). huarenscience.com This group is base-labile and is removed during the final deprotection step.

2'-Fluoro Group: The 2'-fluoro group itself is stable under the conditions of oligonucleotide synthesis and does not require protection.

Mechanistic Aspects of Phosphitylation Reactions

The final step in preparing the phosphoramidite is the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the 5'-O-DMT, N6-benzoyl-2'-deoxy-2'-fluoro adenosine with a phosphitylating agent. A commonly used reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base like N,N-diisopropylethylamine (DIPEA).

Alternatively, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite can be used with an activator such as 4,5-dicyanoimidazole (B129182) (DCI). iu.edu The reaction proceeds via nucleophilic attack of the 3'-hydroxyl group on the phosphorus atom of the phosphitylating agent, resulting in the formation of the desired this compound. The cyanoethyl group serves as a protecting group for the phosphite (B83602), which is removed during the final deprotection of the oligonucleotide.

Solid-Phase Oligonucleotide Synthesis Utilizing this compound

This compound is a key building block for introducing 2'-fluoro modifications into synthetic oligonucleotides via automated solid-phase synthesis. This process involves a cyclical series of chemical reactions performed on a solid support, typically controlled pore glass (CPG).

Automated Synthesis Cycle: Detritylation, Coupling, Capping, and Oxidation

The synthesis of an oligonucleotide chain occurs in the 3' to 5' direction through a repeated four-step cycle:

Detritylation: The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the support-bound nucleoside using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. acs.orgnih.gov This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

Coupling: The this compound, activated by a reagent like 5-ethylthiotetrazole or DCI, is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. nih.gov

Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole.

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in a mixture of pyridine, water, and tetrahydrofuran. nih.govnih.gov

This four-step cycle is repeated for each nucleotide in the desired sequence. acs.org

Optimization of Coupling and Sulfurization Times for 2'-Fluoro Monomers

The incorporation of 2'-modified monomers like this compound can necessitate adjustments to the standard synthesis protocol.

Coupling Time: The steric hindrance caused by the 2'-fluoro group can slow down the coupling reaction compared to standard DNA phosphoramidites. iu.edu To ensure high coupling efficiency, an extended coupling time is often required. For example, a coupling time of 3 minutes may be recommended for 2'-fluoro monomers, compared to 90 seconds for standard DNA monomers. sigmaaldrich.com Some protocols suggest even longer coupling times of up to 10-30 minutes for modified nucleotides. nih.gov For 2'F-ANA phosphoramidites, coupling times of 600 seconds have been reported, with an even longer time of 900 seconds for the guanosine (B1672433) analog. nih.gov

Sulfurization: For the synthesis of phosphorothioate (B77711) oligonucleotides, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, the oxidation step is replaced by a sulfurization step. This modification enhances nuclease resistance. Common sulfurizing reagents include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) and 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT). glenresearch.comglenresearch.com

The efficiency of sulfurization can also be affected by the presence of the 2'-fluoro modification. Optimization of the sulfurization time is crucial to achieve a high degree of sulfurization and minimize the formation of phosphate linkages. For RNA phosphorothioates, a sulfurizing time of 2-4 minutes with a 0.05 M solution of DDTT is recommended. glenresearch.com For some sequences, a higher concentration of the sulfurizing reagent and/or extended contact time may be necessary. glenresearch.com One study reported a sulfurization time of 2.5 minutes for phosphorothioate oligonucleotides containing 2'F-ANA modifications. nih.gov

Interactive Data Tables

Table 1: Comparison of Coupling Times for Different Phosphoramidites

| Phosphoramidite Type | Recommended Coupling Time (seconds) | Reference |

| Standard DNA | 90 | sigmaaldrich.com |

| 2'-Fluoro Adenosine | 180 | sigmaaldrich.com |

| L-type 2'-Fluoro Uridine | 180 | iu.edu |

| 2'F-ANA | 600 | nih.gov |

| 2'F-ANA Guanosine | 900 | nih.gov |

| Other Modified Nucleotides | 600-1800 | nih.gov |

Table 2: Sulfurization Conditions for Oligonucleotide Synthesis

| Sulfurizing Reagent | Concentration | Recommended Time (seconds) | Oligonucleotide Type | Reference |

| Xanthane Hydride | 0.1 M | 150 | Phosphorothioate with 2'F-ANA | nih.gov |

| DDTT | 0.05 M | 120-240 | RNA Phosphorothioate | glenresearch.com |

| Beaucage Reagent | - | 240 | U-TBDMS Phosphorothioate | glenresearch.com |

Cleavage and Deprotection Methodologies for 2'-Fluoro-Modified Sequences

The final stages of solid-phase oligonucleotide synthesis involve the cleavage of the synthesized chain from the solid support and the removal of protecting groups from the nucleobases and the phosphate backbone. For sequences containing 2'-fluoro modifications, these steps must be carefully controlled to ensure the integrity of the final product. The deprotection of 2'-fluoro-modified oligonucleotides is generally similar to that of standard DNA, as the 2'-fluoro group is stable under the basic conditions used for deprotection. glenresearch.com

Standard deprotection procedures often involve treatment with concentrated aqueous ammonium (B1175870) hydroxide (B78521). For oligonucleotides containing 2'-fluoro modifications, a common method involves using a mixture of ammonia (B1221849) and ethanol (B145695) (e.g., 3:1 v/v) and heating at a specific temperature, such as 55°C for 16 hours, to achieve simultaneous cleavage from the support and deprotection of base and phosphate groups. nih.gov Alternatively, a solution of aqueous methylamine (B109427) (such as 40% aqueous methylamine) can be used at room temperature for approximately 30 minutes. google.com Another rapid deprotection strategy is the use of a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), which can complete the process in as little as 5-10 minutes at room temperature or slightly elevated temperatures. glenresearch.com

In mixed sequences that also contain standard RNA monomers with 2'-hydroxyl groups protected by TBDMS (t-butyldimethylsilyl), a two-step deprotection is required. The first step involves basic treatment with ammonia or methylamine to cleave the oligonucleotide and remove the base and phosphate protecting groups. Following this, a fluoride-containing reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF), is used to remove the TBDMS groups from the 2'-hydroxyls. nih.govoup.com

The choice of deprotection strategy can be influenced by the specific protecting groups on the nucleobases. For sensitive dyes or modifications, milder deprotection conditions, such as using t-butylamine/water (1:3 v/v) for 6 hours at 60°C or potassium carbonate in methanol, may be employed with compatible "UltraMILD" protected phosphoramidites. glenresearch.comglenresearch.com

Table 1: Comparison of Deprotection Methods for 2'-Fluoro-Modified Oligonucleotides

| Reagent/Method | Conditions | Typical Duration | Notes |

| Ammonium Hydroxide/Ethanol | 3:1 (v/v), 55°C | 16 hours | Standard method for simultaneous cleavage and deprotection. nih.gov |

| Aqueous Methylamine (AMA) | 40% aq. solution, Room Temp | ~30 minutes | A faster alternative to ammonium hydroxide. google.commetkinenchemistry.com |

| Ammonium Hydroxide/Methylamine (AMA) | 1:1 (v/v), Room Temp - 65°C | 5-10 minutes | UltraFAST deprotection method. glenresearch.com |

| Two-Step (for 2'-F/2'-OH hybrids) | 1. Ammonia/Methylamine2. TEA·3HF, 65°C | Variable (Step 1)~90 minutes (Step 2) | Required for removing TBDMS groups from RNA monomers. nih.gov |

| t-Butylamine/Water | 1:3 (v/v), 60°C | 6 hours | A milder option, often used for sensitive modifications. glenresearch.com |

Advanced Synthetic Methodologies for Fluorinated Phosphoramidites

The synthesis of fluorinated phosphoramidites, including this compound, is a critical step that enables the production of modified oligonucleotides. Research in this area focuses on developing more efficient, stereoselective, and scalable synthetic routes. anr.frchemrxiv.org Methodologies can be broadly categorized as either a divergent approach, which involves the direct fluorination of a pre-formed nucleoside, or a convergent approach, where a fluorine-containing sugar is condensed with a nucleobase. nih.govmdpi.com

Exploration of Ionic and Radical Approaches in Monomer Synthesis

The introduction of the fluorine atom at the 2'-position of the nucleoside monomer is the key synthetic challenge. Both ionic (nucleophilic and electrophilic) and radical-based methods have been explored to achieve this transformation. anr.frchemrxiv.org

Ionic Approaches: Ionic fluorination methods are the most established. Nucleophilic fluorination often involves the S(_N)2 displacement of a good leaving group (like a triflate or tosylate) at the 2'-position with a fluoride (B91410) ion source. nih.gov

DAST (Diethylaminosulfur trifluoride) and its analogues are widely used reagents for the deoxyfluorination of alcohols. nih.govmdpi.com For synthesizing 2'-fluoro-arabino configured nucleosides (which have the fluorine in the 'up' position, like 2'-F-ANA), DAST can be used to fluorinate a precursor with a 2'-hydroxyl group in the 'down' (ribo) configuration, proceeding with inversion of stereochemistry. nih.gov

Electrophilic Fluorinating Agents like Selectfluor® are used to fluorinate electron-rich double bonds. nih.govmdpi.com A strategy can involve creating an enol ether or a glycal from the sugar precursor, which is then fluorinated. For example, a silylenol ether can be prepared from a cyclopentanone (B42830) precursor and then treated with Selectfluor to introduce the fluorine atom. nih.gov

Radical Approaches: Radical-based reactions offer alternative pathways for C-F bond formation and have been explored for synthesizing fluorinated nucleosides. mdpi.comrsc.org

Radical Bromination followed by Fluorination: One reported method involves a radical bromination at the 4'-position of a nucleoside analog, followed by displacement with silver fluoride (AgF) to install the fluorine. mdpi.com

Group Transfer Radical Reactions: More recent research has explored the group transfer radical reaction of diisopropyl iododifluoromethylphosphonate onto carbohydrates and nucleosides to create novel fluorinated analogues. acs.org These radical pathways can sometimes offer different selectivity or functional group tolerance compared to ionic methods. chemrxiv.orgpreprints.orgrsc.org

Challenges and Innovations in Scalable Synthesis of Fluorinated Phosphoramidites

Transitioning the synthesis of fluorinated phosphoramidites from a laboratory scale to industrial production presents significant hurdles. The demand for therapeutic oligonucleotides necessitates robust and economically viable manufacturing processes. cellculturedish.comnih.govutupub.fi

Challenges:

Complex Reaction Pathways: The synthesis involves multiple, intricate steps requiring precise control to minimize side reactions and by-products. Maintaining high yields and reproducibility on a large scale is a major challenge. huarenscience.com

Purification and Isolation: As the scale increases, traditional purification methods like column chromatography become inefficient and costly. Developing scalable purification strategies that ensure high purity is crucial. huarenscience.com

Environmental Impact: Large-scale synthesis generates substantial chemical waste from excess reagents and solvents used in reaction and purification steps, posing a sustainability challenge. nih.govacs.org

Innovations:

Advanced Reaction Engineering: The implementation of techniques like flow chemistry offers precise control over reaction parameters (temperature, pressure, stoichiometry), which can minimize side reactions, improve reproducibility, and enhance scalability compared to traditional batch processing. huarenscience.comresearchgate.net

Green Chemistry Approaches: Adopting green chemistry principles is essential for improving economic viability and sustainability. This includes developing more efficient and recyclable catalysts, using more environmentally friendly solvents, and designing synthesis routes with higher atom economy to reduce waste. nih.govhuarenscience.com

Table 2: Challenges and Innovations in Scalable Phosphoramidite Synthesis

| Aspect | Challenge | Innovative Solution |

| Reaction Control | Complex pathways, side reactions, poor reproducibility at scale. huarenscience.com | Advanced Reaction Engineering: Use of flow chemistry for precise control of parameters. huarenscience.comresearchgate.net |

| Purification | Inefficiency and high cost of large-scale column chromatography. huarenscience.com | Innovative Purification Strategies: Exploring simulated moving bed (SMB) chromatography and solid-phase extraction. huarenscience.com |

| Cost & Waste | Expensive reagents, poor atom economy, high volume of solvent waste. huarenscience.comacs.org | Green Chemistry & Biocatalysis: Developing recyclable catalysts, improving atom economy, and using enzymatic synthesis routes. chemrxiv.orghuarenscience.com |

| Process Development | Difficulty in translating bench-scale processes to large-scale platforms. cellculturedish.com | Automation & Process Modeling: Utilizing advanced automation software and assessing critical process parameters (CPPs) for linear scaling. cellculturedish.com |

Conformational and Structural Investigations of 2 Fluoro Modified Nucleic Acids

Impact of 2'-Fluorine on Ribose Sugar Pucker Conformation

The conformation of the five-membered furanose ring in a nucleoside, known as the sugar pucker, is a critical determinant of nucleic acid structure. glenresearch.com It is primarily described by two major conformational states: C3'-endo (North) and C2'-endo (South). nih.gov The introduction of a highly electronegative fluorine atom at the 2'-position significantly influences this equilibrium.

Oligonucleotides incorporating 2'-fluoro-ribonucleosides, such as those derived from DMT-2'-F-dA Phosphoramidite (B1245037), exhibit a strong preference for the C3'-endo sugar pucker conformation. glenresearch.complos.orgsyngenis.com This conformational preference is similar to that observed in natural RNA, where the 2'-hydroxyl group also favors the C3'-endo pucker. glenresearch.com The C3'-endo conformation is characterized by the C3' atom being displaced from the plane of the other four ring atoms (C1', C2', C4', O4') on the same side as the C5' atom. nih.gov This conformational bias is a direct result of the stereoelectronic effects induced by the fluorine substituent. nih.gov

The high electronegativity of the fluorine atom is the primary driver behind the conformational restriction of the sugar ring. glenresearch.comoup.com This property induces a gauche effect, an electronic interaction that stabilizes the conformation where the fluorine atom and the ring oxygen (O4') are in a gauche orientation (a dihedral angle of approximately 60°). researchgate.net This arrangement is achieved when the sugar adopts a C3'-endo pucker, placing the 2'-fluorine in a pseudoaxial position. researchgate.net This stereoelectronic control effectively "locks" the sugar into the North conformation, preorganizing the phosphodiester backbone for A-form helical geometry. nih.govnih.gov

The conformational preference of 2'-fluoro-modified nucleosides can be contrasted with other natural and modified nucleosides to highlight the impact of the 2'-substituent.

Deoxyribonucleosides (DNA): Lacking a substituent at the 2'-position (containing only hydrogen), deoxyribose sugars are more flexible and predominantly adopt the C2'-endo (South) conformation, which is characteristic of B-form DNA. glenresearch.com

Ribonucleosides (RNA): The 2'-hydroxyl group in RNA induces a C3'-endo pucker, similar to the 2'-fluoro modification, leading to the characteristic A-form helix of RNA duplexes. glenresearch.com

2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE) Nucleosides: These modifications also favor the C3'-endo conformation, contributing to increased duplex stability. glenresearch.complos.org The steric bulk of these groups, in addition to electronic effects, helps to enforce the North pucker.

2'-Fluoro-arabinonucleosides (2'-F-ANA): In contrast to 2'-F-RNA, where the fluorine has a ribo configuration, the arabino configuration in 2'-F-ANA leads to a preference for a C2'-endo or O4'-endo pucker, which is more DNA-like. glenresearch.comresearchgate.net

| Nucleoside Type | 2'-Substituent | Predominant Sugar Pucker | Typical Helical Form |

|---|---|---|---|

| Deoxyribonucleoside (DNA) | -H | C2'-endo (South) | B-form |

| Ribonucleoside (RNA) | -OH | C3'-endo (North) | A-form |

| 2'-Fluoro-ribonucleoside (2'-F-RNA) | -F | C3'-endo (North) | A-form |

| 2'-O-Methyl-ribonucleoside (2'-OMe-RNA) | -OCH3 | C3'-endo (North) | A-form |

| 2'-Fluoro-arabinonucleoside (2'-F-ANA) | -F (arabino) | C2'-endo/O4'-endo | A-like/B-form |

Duplex Helical Geometry and Stability Augmentation

The conformational rigidity imposed by the 2'-fluoro modification has significant consequences for the structure and thermodynamic stability of nucleic acid duplexes.

A detailed thermodynamic analysis reveals that the source of this increased stability is somewhat counterintuitive. It is not primarily driven by a favorable entropic contribution from "conformational preorganization," as might be expected from the locked C3'-endo pucker. nih.gov Instead, the enhanced pairing affinity of 2'-F-RNA is almost exclusively due to a more favorable enthalpy of hybridization (ΔH°). nih.govnih.gov

Enthalpy (ΔH°): The formation of 2'-F-RNA containing duplexes is associated with a more negative (more favorable) enthalpy change compared to unmodified RNA duplexes. nih.gov This suggests stronger intermolecular interactions within the duplex. The favorable enthalpy is attributed to a combination of stronger Watson-Crick hydrogen bonding and enhanced base stacking interactions. nih.gov The electronegative fluorine is thought to polarize the sugar and phosphate (B84403) backbone, which in turn strengthens these interactions. nih.gov

| Duplex Type | Key Thermodynamic Driver of Stability | Change in Enthalpy (ΔH°) | Change in Entropy (ΔS°) | Effect on Melting Temp. (Tm) |

|---|---|---|---|---|

| RNA/RNA | Favorable Enthalpy and Entropy | Favorable | Unfavorable but typical for duplex formation | Baseline |

| 2'-F-RNA/RNA | Primarily Favorable Enthalpy | More Favorable than RNA/RNA | Similar to RNA/RNA | Increased |

Influence on Watson-Crick Hydrogen Bonding and Base Stacking Interactions

The substitution of the 2'-hydroxyl group with a fluorine atom has a profound, enthalpy-driven effect on the stability of nucleic acid duplexes. oup.comnih.gov This increased stability is not primarily due to conformational pre-organization, as once commonly assumed, but rather stems from a significant enhancement of both Watson-Crick hydrogen bonding and base stacking interactions. oup.comnih.gov

The strong electron-withdrawing nature of the 2'-fluorine substituent polarizes the entire nucleobase, leading to stronger Watson-Crick hydrogen bonds. nih.govresearchgate.net This effect has been substantiated by Nuclear Magnetic Resonance (NMR) spectroscopy, which shows changes in chemical shifts and coupling constants indicative of increased H-bonding strength. nih.govnih.gov For instance, NMR data for 2'-F RNA duplexes reveal less negative ¹JNH couplings and increased chemical shifts for imino protons compared to unmodified RNA, signaling stronger hydrogen bonds. nih.gov The deuterium (B1214612) isotope effect (DIE) on adenine (B156593) C2 in A:U base pairs further corroborates this, with larger effects observed in 2'-F modified duplexes. nih.gov

In addition to strengthening hydrogen bonds, the 2'-fluoro modification also enhances base stacking interactions. nih.govnih.gov Thermodynamic analysis of hairpin constructs with dangling ends has demonstrated that the enthalpic stabilization gained from stacking is greater for 2'-F RNA overhangs compared to their unmodified RNA counterparts. nih.gov This suggests that the electronic effects of the fluorine atom extend to the aromatic system of the bases, promoting more favorable π-π stacking. oup.comnih.gov The combination of these two factors—stronger hydrogen bonding and enhanced base stacking—accounts for the significant increase in thermal stability observed in 2'-fluoro-modified duplexes. nih.govbiosyn.com

| Sequence Type | ΔTm (°C) | ΔΔG (kcal/mol) | ΔΔH (kcal/mol) | Reference |

|---|---|---|---|---|

| RNA + 3'-rA | 11.6 | 1.4 | 4.3 | nih.gov |

| 2'-F RNA + 3'-fA | 17.0 | 2.2 | 8.7 | nih.gov |

Induction and Stabilization of Non-Canonical Nucleic Acid Structures (e.g., Z-form DNA, G-Quadruplexes)

Beyond the canonical double helix, DNA and RNA can adopt various non-canonical structures, such as Z-DNA, G-quadruplexes (G4), and i-motifs, which play roles in key biological processes like gene regulation. rsc.orgnih.govmdpi.com The introduction of 2'-fluoro modifications can be a powerful tool to influence the formation and stability of these structures.

Specifically, 2'-deoxy-2'-fluoroarabinonucleic acid (2'F-ANA) modifications have been shown to stabilize non-canonical structures. researchgate.net In the context of human telomeric sequences, which are rich in guanine (B1146940) and cytosine repeats, 2'F-ANA modifications can trap G-quadruplex and i-motif structures. nih.gov These modifications can dramatically slow down the kinetics of interconversion between the G4/i-motif structures and the duplex form. nih.gov NMR and circular dichroism studies have demonstrated that 2'F-ANA modifications can favor a parallel G4 topology over other competing conformations. nih.gov This stabilizing effect provides a method for studying these transient structures and their biological implications. nih.gov For instance, NMR evidence has shown the formation of a hybrid complex where G4 and i-motif structures coexist near a duplex DNA segment at neutral pH, a phenomenon facilitated by 2'-fluorination. nih.gov

| Modification Type | Structure | Observed Effect | Reference |

|---|---|---|---|

| 2'F-ANA | G-Quadruplex | Favors parallel topology; slows unfolding kinetics | nih.gov |

| 2'F-ANA | i-Motif | Slows unfolding kinetics | nih.gov |

| 2'F-RNA | G-Quadruplex | Leads to less stable quadruplexes | nih.gov |

Intramolecular and Through-Space Interactions Mediated by 2'-Fluorine

The fluorine atom at the 2'-position can participate in unique intramolecular and through-space interactions that are not possible with the native 2'-hydroxyl group. These interactions further contribute to the distinct structural characteristics of 2'-fluoro-modified nucleic acids.

Although covalently bound fluorine is generally considered a weak hydrogen bond acceptor, evidence suggests it can form non-conventional C-F···H pseudo-hydrogen bonds. researchgate.netucla.edunih.govresearchgate.net In the context of 2'-fluoroarabinonucleic acids (2'F-ANA), a specific through-space interaction between the 2'-fluorine and the H8 proton of a purine (B94841) base (or H6 of a pyrimidine) has been observed. nih.govpdbj.org This 2'F···H8 interaction, which shares features of a pseudo-hydrogen bond, contributes to the enhanced stability of duplexes containing 2'F-ANA. researchgate.netpdbj.org The geometry imposed by the arabinose sugar pucker brings the "up" fluorine atom into close proximity with the base proton, facilitating this stabilizing contact. nih.gov

The spatial proximity between the 2'-fluorine and the H6/H8 protons of the nucleobase gives rise to a detectable five-bond scalar coupling (⁵JFH) in NMR spectra. nih.gov The observation of this coupling, typically in the range of 2-3 Hz for 2'-araF-nucleosides, provides direct evidence of the through-space interaction. nih.gov This phenomenon is a characteristic feature of 2'-araF-nucleosides in the β configuration and is used as an analytical tool to confirm the spatial relationship between the fluorine atom and the nucleobase. nih.gov This NMR parameter is invaluable for detailed conformational analysis and for understanding the structural basis of the stability conferred by this modification. nih.goved.ac.uk

Hydration Patterns and Solvent Accessibility of 2'-Fluoro-Modified Duplexes

The replacement of the 2'-hydroxyl group, a hydrogen bond donor and acceptor, with the more hydrophobic 2'-fluorine atom significantly alters the hydration patterns in the minor groove of a nucleic acid duplex. nih.govnih.gov The 2'-OH group is typically extensively hydrated, acting as a bridge for water molecules that link the two strands across the minor groove. nih.gov

Enzymatic Recognition and Biochemical Activity of 2 Fluoro Modified Oligonucleotides

Substrate Properties for Ribonuclease H (RNase H) Activity

Ribonuclease H (RNase H) is a cellular enzyme that specifically cleaves the RNA strand of a DNA/RNA hybrid duplex. biosyn.com This activity is a primary mechanism of action for many antisense oligonucleotides. ulaval.ca The ability of a modified oligonucleotide to support RNase H activity is therefore a critical design parameter.

While the 2'-fluoro modification enhances stability and binding affinity, oligonucleotides that are uniformly modified with 2'-fluoro nucleotides are not substrates for RNase H. glenresearch.comglenresearch.comoup.com When a 2'-F-RNA strand pairs with a target RNA, the resulting duplex adopts an A-form helix geometry. RNase H does not efficiently recognize and cleave this A-form duplex. oup.com The enzyme's catalytic activity is dependent on structural features and contacts within the sugar-phosphate backbone of a DNA/RNA hybrid, which are absent in a duplex where both strands have an RNA-like conformation. oup.com This lack of RNase H activation is a common feature for many 2'-modified oligonucleotides that induce an A-form helical structure. nih.govoup.com

To overcome the inability of uniform 2'-F-RNA to activate RNase H while still benefiting from the modification's favorable properties, researchers have developed chimeric oligonucleotides, often called "gapmers". nih.govoup.comtaylorandfrancis.com

A gapmer consists of a central "gap" of several standard DNA nucleotides, which is flanked on both the 5' and 3' ends by "wings" of 2'-fluoro-modified nucleotides. oup.comtaylorandfrancis.comidtdna.com This design is highly effective:

High Affinity and Stability: The 2'-fluoro wings provide high binding affinity to the target RNA and protect the oligonucleotide from nuclease degradation. oup.comnih.gov

RNase H Activation: When the gapmer binds to its complementary RNA target, the central DNA/RNA hybrid segment forms a structure that is recognized and cleaved by RNase H. oup.comidtdna.comnih.gov

This chimeric strategy allows for the design of potent antisense oligonucleotides that combine the nuclease resistance and high target affinity of 2'-fluoro-modified nucleotides with the potent gene-silencing mechanism of RNase H-mediated degradation. glenresearch.comulaval.canih.gov These gapmers, often with additional phosphorothioate (B77711) modifications for enhanced stability, represent a highly successful approach in antisense therapeutics. oup.comrsc.org

Table 2: RNase H Activity of Different Oligonucleotide Duplexes

| Oligonucleotide Duplex | RNase H Substrate | Rationale |

|---|---|---|

| Uniform 2'-F-RNA / RNA | No | The duplex adopts an A-form geometry which is not recognized by RNase H. glenresearch.comglenresearch.comoup.com |

Conformational Determinants for RNase H Discrimination

The ability of Ribonuclease H (RNase H) to cleave the RNA strand of a DNA:RNA hybrid is crucial for the mechanism of action of many antisense oligonucleotides. The enzyme's activity is highly dependent on the specific conformation of the nucleic acid duplex. The introduction of a 2'-fluoro (2'-F) modification into the DNA-like strand significantly influences this conformation and, consequently, RNase H recognition.

Hybrids formed between 2'-fluoro-modified oligonucleotides and RNA adopt an 'A-like' helical structure. researchgate.net However, the precise sugar pucker of the modified nucleotide is a key determinant for enzymatic cleavage. RNase H preferentially binds and cleaves duplexes where the antisense strand can adopt a conformation that mimics DNA, specifically an eastern or C2'-endo sugar pucker. nih.govnih.gov

Oligonucleotides modified with 2'-deoxy-2'-fluoroarabinonucleic acid (2'F-ANA), which favors a DNA-like C2'/O4'-endo conformation, form hybrids with RNA that are effective substrates for both E. coli and human RNase H. researchgate.netnih.gov The efficiency of cleavage for a 2'F-ANA:RNA hybrid is significant, though typically somewhat lower than that for a native DNA:RNA duplex. nih.gov In contrast, modifications that induce a predominantly northern (C3'-endo, RNA-like) sugar conformation, such as 2'-deoxy-2'-fluoro-4'-thioarabinouridine (4'S-FANA), result in hybrids that are not substrates for RNase H. nih.govoup.com This corroborates the hypothesis that RNase H discriminates against pure RNA:RNA duplexes and requires a DNA-like conformation in the non-RNA strand for activity. nih.gov

The increased cleavage efficiency observed in some chimeric 2'F-ANA oligonucleotides is also linked to the flexibility of the antisense strand. nih.gov Subtle structural and deformability characteristics, rather than just broad helical parameters, appear to be the key properties used by RNase H to discriminate between susceptible and resistant duplexes. acs.org

Polymerase-Directed Synthesis and Replication Fidelity with 2'-Fluoro Nucleoside Triphosphates

The enzymatic synthesis of oligonucleotides containing 2'-fluoro modifications is dependent on the ability of various DNA and RNA polymerases to accept the corresponding 2'-fluoro nucleoside triphosphates (2'-F-NTPs) as substrates. The phosphoramidite (B1245037) DMT-2'-F-dA is the building block used in chemical oligonucleotide synthesis, while its corresponding triphosphate, 2'-deoxy-2'-fluoro-adenosine-5'-triphosphate (2'-F-dATP), is the substrate for polymerases.

Substrate Utilization by Viral and Host Polymerases

A range of DNA polymerases have been shown to incorporate 2'-F-NTPs. Notably, several thermostable DNA polymerases from Family B are capable of synthesizing 2'-fluoro-modified DNA with reasonable efficiency. oup.comnih.govfrontiersin.org Exonuclease-deficient (exo-) versions of these enzymes often show improved incorporation, as the 3'→5' proofreading activity of the wild-type enzymes can be inefficient at recognizing and extending from the modified nucleotide. oup.com

Human host polymerases also exhibit varied abilities to utilize these substrates. Studies have shown that human polymerase gamma (pol γ) can incorporate all four 2'-F-dNTPs. nih.gov Human polymerase alpha (pol α) can incorporate 2'-F-dCTP, 2'-F-dUTP, and 2'-F-dGTP, but struggles with 2'-F-dATP. nih.gov However, when pol α extends a primer synthesized by DNA primase, it is able to polymerize 2'-F-dATP. nih.gov

Among viral polymerases, Avian Myeloblastis Virus (AMV) reverse transcriptase can utilize 2'-fluoro-2'-deoxypolynucleotides. nih.gov The 2'-fluoro modification is also frequently used in the selection of RNA aptamers, a process which relies on the ability of viral reverse transcriptases and RNA polymerases like T7 RNA polymerase to handle the modified nucleotides. frontiersin.orgnih.gov The ability of RNA polymerases to incorporate 2'-F-dNTPs can be enhanced by specific mutations in the enzyme's active site or by altering reaction conditions, such as the inclusion of manganese ions. oup.comfrontiersin.org

Table 1: Utilization of 2'-Fluoro Nucleoside Triphosphates by Various Polymerases

| Polymerase Type | Specific Enzyme | Incorporates 2'-F-NTPs? | Notes | References |

|---|---|---|---|---|

| Thermostable DNA Polymerase (Family B) | Pfu (exo-), Vent (exo-), Deep Vent (exo-), UlTma | Yes | Show reasonable efficiency. Exo-minus versions perform significantly better than wild-type. | oup.comnih.gov |

| Thermostable DNA Polymerase (Family B) | KOD, Phusion | Yes | KOD polymerase is particularly suitable for amplification of 2'-F modified oligonucleotides. | nih.gov |

| Host DNA Polymerase | Human Polymerase α | Yes (conditional) | Incorporates 2'-F-dCTP, 2'-F-dUTP, 2'-F-dGTP. Incorporation of 2'-F-dATP is poor unless elongating a primase-synthesized primer. | nih.gov |

| Host DNA Polymerase | Human Polymerase γ | Yes | Incorporates all tested 2'-F-dNTPs. | nih.gov |

| Viral RNA Polymerase | Syn5 RNA Polymerase | Yes | Has an intrinsic low discrimination against 2'-F-dNTPs, which is further reduced by manganese ions. | oup.com |

| Viral RNA Polymerase | T7 RNA Polymerase (Y639F mutant) | Yes | The Y639F mutation reduces discrimination against 2'-modified NTPs. | frontiersin.org |

| Viral Reverse Transcriptase | Avian Myeloblastis Virus (AMV) RT | Yes | Active with 2'-fluoro-modified templates and presumably incorporates the corresponding triphosphates. | nih.gov |

Mechanistic Investigations of Nucleotide Incorporation and Polymerase Kinetics

The introduction of the highly electronegative fluorine atom at the 2' position of the sugar ring alters the electronic properties and the sugar pucker conformation, which in turn affects the interaction with the polymerase active site. oup.com This generally leads to a lower efficiency of incorporation compared to the natural deoxyribonucleoside triphosphate counterparts.

The fidelity of incorporation is another critical aspect. Studies with DNA polymerases like DV and 9°N have been conducted to assess whether 2'F-araNTPs are incorporated opposite their correct complementary base on a DNA template. amazonaws.com While successful synthesis of fully 2'-F-modified oligonucleotides is possible, the kinetic penalty for incorporation must be overcome, often by using higher concentrations of the modified triphosphate or longer reaction times. oup.comamazonaws.com The interaction within the polymerase active site is a key factor; polymerases stabilize a specific sugar conformation (3'-endo for RNAPs, 2'-endo for DNAPs) in their substrates, and the preferred conformation of the 2'-F-NTP influences its recognition and incorporation rate. researchgate.net

Table 2: Kinetic Parameters for 2'-Fluoro-Modified Nucleotide Incorporation

| Polymerase | Substrate | Template | Km (µM) | Vmax (relative) | Finding | References |

|---|---|---|---|---|---|---|

| Human Polymerase α | 2'-FdUTP | DNA | - | - | In general, 2'-fluorine substitution decreased Vmax/Km. | nih.gov |

| Human Polymerase γ | 2'-FdNTPs | DNA | - | - | Successfully incorporates all four 2'-FdNTPs. | nih.gov |

| HCV RdRp | Sofosbuvir-TP (2'-F, 2'-C-Me) | RNA | - | - | Competes with natural UTP and acts as a chain terminator. | asm.org |

| HSV-1 Polymerase | dNTPs (natural) | DNA | 0.15 - 7.6 | - | Baseline for comparison of modified nucleotide kinetics. | nih.gov |

Recognition of 2'-Fluoro-Modified Templates by XNA Reverse Transcriptases

The ability of polymerases to read a template composed of xenonucleic acids (XNA), such as 2'-fluoro-modified oligonucleotides, and synthesize a DNA copy is a critical process for applications like aptamer selection and diagnostics. Several naturally occurring polymerases have been found to possess this XNA reverse transcriptase (RT) activity.

Bst DNA polymerase, a Family A polymerase from Geobacillus stearothermophilus, can read templates composed entirely of 2'-deoxy-2'-fluoro-β-D-arabino nucleic acid (FANA) and synthesize a complementary DNA strand. osti.gov Crystal structures reveal that structural plasticity in the enzyme's active site is a key mechanism for accommodating the chemically diverse template. osti.gov Similarly, phi29 DNA polymerase has been identified as a previously unknown reverse transcriptase for FANA, capable of operating at room temperature. rsc.org

Viral reverse transcriptases are also capable of reading 2'-F-modified templates. AMV reverse transcriptase was shown to use poly(2'-fluoro-2'-deoxyadenylic acid), or poly(dAfl), as a template, achieving about 50% of the efficiency seen with a natural poly(rA) template. nih.gov However, the interaction can be complex. While HIV-1 reverse transcriptase can be strongly inhibited by 2'-fluoro-pyrimidine modified RNA transcripts, this indicates a high-affinity binding that is not necessarily productive for reverse transcription and can be promiscuous across different sequences. nih.gov The development of engineered polymerases is an active area of research aiming to improve the efficiency and fidelity of reverse transcribing various XNAs, including those with 2'-fluoro modifications, for broader applications. nih.govresearchgate.net

Table 3: Polymerase Activity on 2'-Fluoro-Modified Templates

| Polymerase | Template Type | Activity | Key Finding | References |

|---|---|---|---|---|

| Bst DNA Polymerase | FANA (2'-fluoro-arabino) | Reverse Transcriptase | Possesses innate ability to reverse transcribe FANA templates into DNA. | osti.gov |

| phi29 DNA Polymerase | FANA (2'-fluoro-arabino) | Reverse Transcriptase | Demonstrates RT activity for FANA at room temperature. | rsc.org |

| Avian Myeloblastis Virus (AMV) RT | poly(dAfl) | Reverse Transcriptase | Template activity is ~50% compared to poly(rA). | nih.gov |

| HIV-1 Reverse Transcriptase | 2'-Fluoro-pyrimidine RNA | Inhibition | 2'-FY-modified transcripts are potent, promiscuous inhibitors, indicating strong binding. | nih.gov |

| Engineered Polymerases (e.g., RT-C8) | Various XNAs | Reverse Transcriptase | Engineered enzymes show improved ability to reverse transcribe chemically modified templates that are poorly recognized by natural RTs. | nih.gov |

Advanced Analytical and Spectroscopic Characterization of 2 Fluoro Modified Nucleic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-invasive tool for the detailed structural and dynamic analysis of 2'-fluoro-modified nucleic acids in solution. The presence of the fluorine atom offers unique advantages for NMR studies.

The fluorine-19 (¹⁹F) nucleus possesses several advantageous properties for NMR spectroscopy, including a nuclear spin of ½, 100% natural abundance, and a high magnetogyric ratio, resulting in a sensitivity that is 83% of that of protons. oup.com A key feature of ¹⁹F NMR is its vast chemical shift range, which is exquisitely sensitive to the local electronic microenvironment. oup.comnih.gov This sensitivity makes ¹⁹F NMR an exceptional probe for monitoring conformational changes and intermolecular interactions in nucleic acids. oup.comnih.gov

The chemical shift of a ¹⁹F label within a nucleic acid is highly responsive to its immediate surroundings, allowing for the differentiation of even structurally similar states. oup.comfrontiersin.org For instance, the ¹⁹F NMR signal is sensitive to the nature of the adjacent base and the local environment within the nucleic acid structure. frontiersin.org This property has been exploited to study various dynamic processes, including the formation of different secondary structures like duplexes and hairpins. d-nb.info Changes in the ¹⁹F chemical shift can provide real-time information on these structural transitions. rsc.orgresearchgate.net

Furthermore, ¹⁹F NMR can be used to probe interactions with other molecules, such as proteins or small-molecule ligands. frontiersin.org Binding events that alter the local environment of the fluorine atom will induce a change in its chemical shift or line broadening, providing valuable data on the binding site and affinity. frontiersin.orgnih.gov

Table 1: Exemplary ¹⁹F NMR Chemical Shift Changes Upon Nucleic Acid Hybridization

| Oligonucleotide State | ¹⁹F Chemical Shift (ppm) |

| Single-stranded 2'-F-modified DNA | -76.0 (reference) |

| Double-stranded 2'-F-modified DNA/RNA hybrid | Shifted from reference upon duplex formation |

| Note: Specific chemical shift values are highly dependent on the sequence, local structure, and experimental conditions. The table illustrates the principle of chemical shift changes upon hybridization. |

The introduction of a fluorine atom at the 2'-position of the ribose sugar not only provides a sensitive ¹⁹F probe but also enhances the dispersion of proton (¹H) and carbon (¹³C) NMR signals. d-nb.info This increased chemical shift dispersion is beneficial for resolving spectral overlap, a common challenge in the NMR analysis of nucleic acids. frontiersin.org

Heteronuclear NMR experiments, which correlate the signals of different nuclei (e.g., ¹H, ¹³C, ³¹P, and ¹⁹F), are instrumental in the complete structural determination of 2'-fluoro-modified oligonucleotides. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be adapted to include the ¹⁹F nucleus. For example, ¹H-¹⁹F correlation experiments can help in assigning resonances and defining the sugar pucker conformation. d-nb.info

The high sensitivity and background-free nature of ¹⁹F NMR make it an ideal technique for monitoring dynamic nucleic acid processes in real time. oup.comnih.gov Researchers can directly observe the hybridization of a 2'-fluoro-modified oligonucleotide to its complementary strand by monitoring the changes in the ¹⁹F NMR spectrum. researchgate.net Upon duplex formation, the chemical environment of the fluorine atom changes, leading to a distinct shift in its resonance frequency. researchgate.net This allows for the kinetic and thermodynamic characterization of hybridization.

Similarly, the folding and unfolding of complex nucleic acid structures, such as G-quadruplexes and i-motifs, can be followed using ¹⁹F NMR. nih.gov The distinct ¹⁹F signals corresponding to the folded and unfolded states can be monitored as a function of temperature, pH, or ligand concentration to study the stability and dynamics of these structures. nih.gov This real-time monitoring capability is crucial for understanding the mechanisms of nucleic acid function and for screening for molecules that modulate these processes. nih.gov

X-ray Crystallography for Atomic-Resolution Structural Determination

X-ray crystallography provides unparalleled atomic-resolution insights into the three-dimensional structure of 2'-fluoro-modified nucleic acids. By analyzing the diffraction pattern of X-rays passing through a crystal of the modified oligonucleotide, a detailed electron density map can be generated, allowing for the precise determination of atomic coordinates.

These high-resolution structures have provided crucial details about the sugar pucker conformation, which is predominantly C3'-endo in 2'-fluoro-modified nucleosides, a key factor in stabilizing the A-form helix. glenresearch.comnih.gov Furthermore, crystallographic data has offered insights into the hydration patterns around the modified duplexes, indicating that the replacement of the 2'-hydroxyl group with fluorine can lead to diminished hydration. nih.gov

Table 2: Crystallographic Data for a 2'-Fluoro-Modified Nucleic Acid Duplex

| Parameter | Value |

| Resolution (Å) | 1.4 |

| Space Group | P2₁2₁2₁ |

| Helix Type | A-form |

| Sugar Pucker | C3'-endo |

| Note: This is an example of typical data obtained from an X-ray crystallography experiment on a 2'-fluoro-modified RNA duplex. nih.gov |

Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis

For 2'-fluoro-modified nucleic acids, CD spectroscopy is routinely used to confirm their helical geometry. Duplexes of 2'-fluoro-modified RNA with a complementary RNA strand typically exhibit a CD spectrum characteristic of an A-form helix. iu.eduglenresearch.com This is characterized by a positive band around 260-280 nm and a strong negative band around 210 nm. nih.gov Conversely, 2'-fluoro-modified DNA hybridized to a DNA strand tends to show a B-form CD spectrum. iu.edu

CD studies have demonstrated that the incorporation of 2'-fluoro-deoxyadenosine, synthesized from DMT-2'-F-dA Phosphoramidite (B1245037), is compatible with the formation of standard A- and B-form helices, indicating that the modification does not induce major structural distortions. iu.edu The technique is also valuable for studying the conformational transitions of these modified nucleic acids in response to changes in temperature or buffer conditions.

Mass Spectrometry-Based Characterization

Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly employed. MALDI-TOF MS is particularly useful for the analysis of the final oligonucleotide product, providing rapid and accurate mass determination. nih.govnih.gov ESI-MS, often coupled with liquid chromatography (LC-MS), is a powerful method for both the analysis of the final product and for impurity profiling of the phosphoramidite building blocks themselves. thermofisher.comlcms.czlcms.cz

LC-MS analysis of DMT-2'-F-dA Phosphoramidite can identify and quantify trace-level impurities that may arise during its synthesis. thermofisher.comlcms.cz Confident characterization of these impurities is crucial for ensuring the quality and purity of the final therapeutic oligonucleotides. thermofisher.com High-resolution mass spectrometry (HRMS) coupled with fragmentation analysis (MS²) can be used to elucidate the structures of these impurities, providing valuable information for process optimization and quality control. lcms.cz

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligonucleotide Characterization

The process involves introducing the oligonucleotide sample in solution into the ESI source, where a strong electric field disperses it into a fine spray of charged droplets. colby.edu As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions. umich.edu The resulting mass spectrum typically displays a series of peaks corresponding to different charge states of the same molecule. umich.edu Deconvolution of this series of peaks allows for the accurate determination of the molecular weight of the oligonucleotide. idtdna.com

Key considerations for ESI-MS analysis of 2'-fluoro-modified oligonucleotides include sample preparation to remove interfering salts and contaminants, and the selection of appropriate mobile phases and instrument parameters to achieve optimal ionization and spectral quality. nih.gov The negative ion mode is typically employed for oligonucleotides due to the inherent negative charge of the phosphate (B84403) backbone. umich.edu

Table 1: Representative ESI-MS Data for a 2'-Fluoro-Modified Oligonucleotide

| Parameter | Value |

| Expected Mass (Da) | 6123.8 |

| Observed Mass (Da) | 6124.1 |

| Mass Accuracy (ppm) | 49 |

| Charge States Observed | -3, -4, -5 |

This interactive table provides example data for the characterization of a 2'-fluoro-modified oligonucleotide using ESI-MS.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Modified DNA Analysis

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique widely used for the analysis of oligonucleotides. umich.edu In MALDI-MS, the analyte is co-crystallized with a matrix compound, and a pulsed laser is used to desorb and ionize the sample. colby.edu A significant advantage of incorporating 2'-fluoro modifications in DNA for MALDI-MS analysis is the enhanced stability of the N-glycosidic bond. nih.govnih.gov This modification makes the oligonucleotides more resistant to fragmentation, such as base loss and backbone cleavage, which can be a limiting factor in the analysis of unmodified DNA. nih.govnih.govoup.comresearchgate.net

Research has shown that 2'-fluoro modified DNA exhibits no significant base loss or backbone fragmentation when analyzed by MALDI-MS, in contrast to the extensive fragmentation observed with unmodified DNA of the same sequence. oup.comresearchgate.net This stability is particularly evident when using matrices like 2,5-dihydroxy benzoic acid, which can induce fragmentation in unmodified DNA. oup.comresearchgate.net The enhanced stability allows for more accurate mass determination and a cleaner mass spectrum, which is crucial for quality control and sequence verification of synthetic oligonucleotides. nih.govnih.gov

Table 2: MALDI-MS Fragmentation Analysis of Unmodified vs. 2'-Fluoro-Modified DNA

| Oligonucleotide Type | Matrix | Observation | Reference |

| Unmodified DNA | 2,5-dihydroxy benzoic acid | Extensive base loss and backbone fragmentation | oup.comresearchgate.net |

| 2'-Fluoro-Modified DNA | 2,5-dihydroxy benzoic acid | No base loss or backbone fragmentation | oup.comresearchgate.net |

| Unmodified DNA | 3-hydroxypicolinic acid | Minor base loss observed | oup.com |

| 2'-Fluoro-Modified DNA | 3-hydroxypicolinic acid | No base loss or backbone fragmentation | oup.com |

This interactive table summarizes the comparative fragmentation of unmodified and 2'-fluoro-modified DNA in MALDI-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for the purity assessment and identification of synthetic oligonucleotides, including those with 2'-fluoro modifications. anacura.com This technique is particularly valuable for identifying and quantifying impurities that may arise during the synthesis of phosphoramidites and the subsequent oligonucleotide assembly. thermofisher.com

In a typical LC-MS setup for 2'-fluoro-modified oligonucleotides, reversed-phase ion-pair chromatography is often used for separation. ox.ac.uk The mobile phase typically contains an ion-pairing agent to facilitate the retention and separation of the negatively charged oligonucleotides on the reversed-phase column. thermofisher.com The eluent from the LC column is then introduced into the mass spectrometer (often an ESI source) for detection and mass determination. ox.ac.uk

LC-MS can effectively separate the full-length product from shorter, failed sequences (n-1, n-2, etc.) and other synthesis-related impurities. The high sensitivity and mass accuracy of modern mass spectrometers allow for the confident identification of these impurities, even at very low levels. thermofisher.com For instance, in the analysis of 5´-DMT-2´-F-A(bz)-CEP, LC-MS can detect and identify impurities down to a relative concentration of 0.01% or even lower. thermofisher.com

Table 3: Common Impurities in 2'-Fluoro-Modified Phosphoramidite Synthesis Detected by LC-MS

| Putative Identification | Impurity Classification | Detection Level |

| DIPA +O2 to P(V) species | Noncritical | 0.01% |

| Loss of cyanoethyl phosphoramidite group | Potential | <0.1% |

| Other synthesis-related byproducts | Varies | Varies |

This interactive table outlines common impurities that can be identified during the LC-MS analysis of 2'-fluoro-modified phosphoramidites.

Spectroscopic Methods for Thermal Stability Profiling

The introduction of 2'-fluoro modifications can significantly impact the thermal stability of nucleic acid duplexes. Spectroscopic methods are essential for quantifying these effects and providing insights into the structural consequences of the modification.

UV Thermal Denaturation (Tm) Studies

UV thermal denaturation is a widely used method to determine the melting temperature (Tm) of nucleic acid duplexes, which is a key indicator of their thermal stability. nih.gov The process involves monitoring the change in UV absorbance of a nucleic acid solution as the temperature is gradually increased. As the duplex denatures into single strands, the absorbance at 260 nm increases, a phenomenon known as the hyperchromic effect. nih.gov The Tm is defined as the temperature at which 50% of the duplexes have dissociated.

Studies have consistently shown that the incorporation of 2'-fluoro-RNA residues into an oligonucleotide enhances its thermal stability when hybridized to a complementary RNA target. glenresearch.com The increase in Tm is additive with each 2'-fluoro substitution and is more significant than that observed with 2'-O-methyl RNA or unmodified RNA. glenresearch.com For example, each 2'-F-RNA residue can increase the Tm by approximately 1.8°C when targeting RNA. glenresearch.com This stabilizing effect is attributed to the C3'-endo conformation of the 2'-fluoro-ribonucleoside, which pre-organizes the oligonucleotide into an A-form helix, favorable for binding to RNA. glenresearch.com

Table 4: Effect of 2'-Fluoro Modification on the Melting Temperature (Tm) of Nucleic Acid Duplexes

| Duplex Type | Modification | ΔTm per Modification (°C) | Reference |

| 2'-F-RNA / RNA | 2'-Fluoro-RNA | +1.8 | glenresearch.com |

| 2'-OMe-RNA / RNA | 2'-O-Methyl-RNA | +1.3 | glenresearch.com |

| RNA / RNA | Unmodified RNA | +1.0 | glenresearch.com |

| 2'-F-RNA / DNA | 2'-Fluoro-RNA (single substitution) | +1.2 | glenresearch.com |

| 2'-F-ANA / RNA | 2'-Fluoroarabino-Nucleic Acid | Positive increase | nih.gov |

This interactive table illustrates the impact of 2'-fluoro and other modifications on the thermal stability of nucleic acid duplexes.

Fluorescence-Based Thermal Stability Assays

Fluorescence-based thermal stability assays offer an alternative and often more sensitive method for determining the Tm of nucleic acid duplexes. nih.gov These assays typically employ a fluorescent dye that exhibits a change in fluorescence upon binding to double-stranded or single-stranded nucleic acids. iu.edu As the duplex melts with increasing temperature, the change in the dye's fluorescence is monitored. iu.edu

One common approach utilizes an intercalating dye, such as SYPRO Orange or SYBR Green I, which preferentially binds to the minor groove of double-stranded DNA. nih.goviu.edu The fluorescence of these dyes is significantly enhanced upon binding to the duplex. As the temperature increases and the DNA denatures, the dye is released, leading to a decrease in fluorescence. iu.edu The melting temperature can be determined from the inflection point of the resulting fluorescence versus temperature curve. researchgate.net

This method has been successfully used to study the thermal stability of L-DNA duplexes containing 2'-fluoro modifications. iu.edu The results from these fluorescence-based assays are consistent with those obtained from UV thermal denaturation, confirming the stabilizing effect of the 2'-fluoro modification. iu.edu These assays are particularly well-suited for high-throughput screening applications due to their compatibility with real-time PCR instrumentation. nih.govnih.gov

Table 5: Example Data from a Fluorescence-Based Thermal Stability Assay of a 2'-Fluoro-Modified L-DNA Duplex

| Sequence | Number of 2'-Fluoro Modifications | Melting Temperature (Tm) (°C) | Reference |

| L-5′-dCGCGAATTCGCG-3′ | 0 | 63.9 | iu.edu |

| L-5′-dCGCGAATTCGCG-3′ | 1 | 64.4 | iu.edu |

| L-5′-dCGCGAATTCGCG-3′ | 2 | 64.6 | iu.edu |

This interactive table presents data from a fluorescence-based assay, demonstrating the increased thermal stability of an L-DNA duplex with the incorporation of 2'-fluoro modifications.

Research Applications of 2 Fluoro Modified Oligonucleotides

Development of Biophysical Probes for Nucleic Acid Structure and Interaction Studies

The unique characteristics of the fluorine atom have made 2'-fluoro-modified oligonucleotides valuable tools in the creation of biophysical probes for detailed studies of nucleic acid structure and their interactions with other molecules.

19F NMR Probes for Molecular Interactions and Conformational Changes

The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity (83% of ¹H), and a large chemical shift range that is highly sensitive to the local chemical environment. nih.govresearchgate.netchembiobiochem.com Since fluorine is absent in naturally occurring biomolecules, ¹⁹F NMR spectra of fluorine-labeled nucleic acids are simple and easy to analyze, providing a clear window into molecular structure and dynamics without background noise. chembiobiochem.comresearchgate.net

Site-specific incorporation of a 2'-fluoro modification allows researchers to monitor conformational changes in RNA structure and its interactions with ligands. nih.govfrontiersin.org The ¹⁹F chemical shift is sensitive to changes in the local environment, enabling the detection of subtle structural alterations upon protein binding or the formation of different nucleic acid secondary structures. frontiersin.orgbohrium.com For instance, studies have shown that the ¹⁹F signal at the 2' position of the ribose is highly sensitive to the nature of the base and its local environment, allowing differentiation between labeled positions within a single-stranded RNA. frontiersin.org This non-invasive, site-specific probing capability is crucial for understanding the dynamic properties of RNA and its complexes in solution. nih.gov

Design of Functionalized Spherical Nucleic Acid Probes

Spherical nucleic acids (SNAs) are nanostructures typically composed of a nanoparticle core functionalized with a dense shell of oligonucleotides. The incorporation of 2'-fluoro-modified DNA into the design of SNAs has led to the development of highly stable and sensitive probes for intracellular sensing. researchgate.netacs.orgnih.gov

A significant challenge with traditional SNAs, often assembled using gold-sulfur (Au-S) bonds, is their instability in the presence of biological thiols, which can displace the oligonucleotides from the gold nanoparticle surface. researchgate.netacs.orgnih.gov Researchers have developed a new type of SNA using 2'-fluorinated DNA-functionalized gold nanoparticles (Au/FDNA probes) that exhibit exceptional colloidal stability in high salt conditions and across a broad pH range. researchgate.netacs.orgnih.gov These probes are also resistant to biothiols, a critical feature for reliable intracellular applications. researchgate.netacs.orgnih.gov

Compared to traditional thiolated DNA-functionalized probes, the Au/FDNA probes have demonstrated higher sensitivity and a lower signal-to-background ratio for detecting target cancer cells. researchgate.netacs.org Furthermore, these advanced probes can effectively discriminate target cancer cells within a mixed culture system, highlighting their potential for high-fidelity intracellular sensing and diagnostics. researchgate.netacs.org The use of 2'-fluoroarabinose nucleic acids (FANA) in SNAs has also been shown to increase stability and enhance gene silencing potency. rsc.orgnih.gov

Optimization of Aptamer and Ribozyme Functionality

2'-fluoro modifications have been instrumental in improving the properties of functional nucleic acids like aptamers and ribozymes, particularly by enhancing their binding capabilities and resistance to degradation.

Engineering for Enhanced Ligand Binding Affinity

The introduction of 2'-fluoro modifications can significantly improve the binding affinity of aptamers to their target molecules. creative-biolabs.comnih.gov This enhancement is often attributed to the fluorine atom's high electronegativity, which favors a C3'-endo sugar pucker conformation, similar to that found in A-form RNA helices. nih.gov This pre-organization of the sugar conformation can lead to the formation of more thermodynamically stable secondary structures within the aptamer. nih.gov

Previous studies have suggested that 2'-F-modified aptamers often exhibit higher affinities than their unmodified counterparts due to the formation of these more stable structures. nih.gov Additionally, 2'-F-modified RNA duplexes are less hydrated, which can result in stronger Watson-Crick hydrogen bonding and π–π stacking interactions between nucleobases. nih.gov For example, 2'-fluoro-modified aptamers have been developed against targets like the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, showing enhanced affinity. nih.govresearchgate.net Similarly, the incorporation of 2'-fluoroarabinonucleic acid (2'F-ANA) into aptamers targeting the HIV-1 integrase resulted in dissociation constants in the picomolar range, a significant improvement over unmodified aptamers. mdpi.com

Strategies for Improved Nuclease Stability in Aptamers

A major hurdle for the in vivo application of nucleic acid-based molecules is their rapid degradation by nucleases present in serum. creative-biolabs.com The 2'-fluoro modification is a widely used strategy to increase the nuclease resistance of aptamers, thereby prolonging their half-life in biological fluids. creative-biolabs.comresearchgate.net Unmodified RNA aptamers can be degraded in serum within minutes, while 2'-fluoro modification can extend this half-life significantly. creative-biolabs.comnih.gov

For instance, Macugen® (pegaptanib), an FDA-approved aptamer for treating age-related macular degeneration, incorporates 2'-fluoro pyrimidines to enhance its stability, achieving a half-life of up to 18 hours in human plasma. creative-biolabs.com Studies comparing various chemical modifications have provided quantitative data on the stabilizing effects.

| Oligonucleotide Composition | Modification | Half-life in Mouse Serum (hours) | Half-life in Fresh Human Serum (hours) |

|---|---|---|---|

| DNA | Unmodified | 1.8 | - |

| DNA with 3' inverted dT | 3' Cap | 1.6 | - |

| 2'-fluoro RNA (fYrR) | 2'-F pyrimidines, 2'-OH purines | 2.2 | 10 |

| 2'-fluoro RNA with 3' inverted dT | 2'-F pyrimidines, 2'-OH purines, 3' Cap | 2.2 | 12 |

Data sourced from a 2017 study on the effect of chemical modifications on aptamer stability in serum. nih.gov

While 2'-fluoro modification alone provides a notable increase in stability compared to unmodified RNA, research has shown that fully modified oligonucleotides, such as those combining 2'-O-methyl and 2'-fluoro modifications, can exhibit even longer half-lives. nih.govnih.govwustl.eduresearchgate.net

Fundamental Research in Small Interfering RNA (siRNA) and MicroRNA (miRNA)

In the field of RNA interference (RNAi), 2'-fluoro modifications have been extensively studied to enhance the therapeutic potential of siRNAs and miRNAs. These modifications can improve stability, increase potency, and reduce off-target effects. researchgate.netnih.gov

The 2'-fluoro modification is well tolerated within siRNA duplexes, often resulting in activity similar or superior to that of unmodified siRNAs, regardless of the position of the modification. nih.gov This compatibility with the RNA-induced silencing complex (RISC) is a significant advantage. nih.gov 2'-F-modified siRNAs exhibit significantly increased stability against nuclease degradation. For example, an unmodified siRNA may be completely degraded in serum within four hours, whereas a 2'-F-modified counterpart can have a half-life exceeding 24 hours. nih.gov

Furthermore, the incorporation of 2'-fluoro modifications can lead to improved in vivo activity. In some studies, 2'-F-modified siRNAs have been shown to be approximately twice as potent as their unmodified versions in animal models. researchgate.netnih.gov This enhanced efficacy is likely a result of both increased stability and favorable thermodynamic properties of the siRNA duplex. researchgate.netoup.com

Another critical aspect of therapeutic oligonucleotides is their potential to trigger an immune response. Unmodified siRNAs can stimulate the production of inflammatory cytokines. nih.gov The 2'-fluoro modification has been shown to significantly reduce or eliminate these immunostimulatory effects, making the siRNAs safer for potential therapeutic use. researchgate.netnih.govnih.gov In the context of miRNA research, 2'-fluoro modifications, along with others like 2'-O-methoxyethyl (2'-MOE), are explored to improve the properties of anti-miR oligonucleotides, enhancing their binding affinity and nuclease resistance. unc.edu

Design of Modified siRNA Constructs for Gene Silencing Studies

Short interfering RNAs (siRNAs) are powerful tools for silencing gene expression. However, unmodified siRNAs are susceptible to degradation by nucleases and can have a short half-life in biological systems. nih.gov The introduction of 2'-F modifications has been shown to address these limitations.

Research has demonstrated that siRNAs with 2'-F modifications exhibit increased thermal stability and enhanced resistance to nuclease degradation. nih.gov For instance, an siRNA duplex with 2'-F at all pyrimidine (B1678525) positions showed a melting temperature (Tm) almost 15°C higher than its unmodified counterpart and had a half-life greater than 24 hours in serum, whereas the unmodified siRNA was completely degraded within 4 hours. nih.gov This increased stability does not necessarily compromise the gene-silencing activity. In many cases, 2'-F modified siRNAs show activity similar or even superior to unmodified controls, indicating that the modification is well-tolerated by the RNA-induced silencing complex (RISC), the cellular machinery responsible for siRNA-mediated gene silencing. nih.gov

The position of the 2'-F modification within the siRNA strand can influence its activity. Studies have shown that replacing a 2'-O-methyl (2'-OMe) modification with a 2'-F modification at specific positions in the guide strand can improve the target silencing activity of fully chemically modified siRNAs. nih.gov This suggests that the smaller size and greater electronegativity of the fluorine atom can lead to better base-stacking interactions and potentially enhance the recognition of the target mRNA. nih.gov

Table 1: Impact of 2'-Fluoro Modification on siRNA Properties

| Property | Unmodified siRNA | 2'-Fluoro Modified siRNA |

| Thermal Stability (Tm) | Lower | Significantly Higher nih.gov |

| Nuclease Resistance | Low | High nih.gov |

| In Vitro Activity | Variable | Similar or Improved nih.gov |

| RISC Compatibility | High | Generally Well-Tolerated nih.gov |

This table summarizes the general effects of 2'-fluoro modifications on siRNA characteristics based on available research.

Evaluation of Cellular Uptake Mechanisms in Research Models

A significant hurdle in oligonucleotide-based research is the efficient delivery of these molecules into cells. While the 2'-F modification primarily enhances stability and binding affinity, it can also indirectly influence cellular uptake. The increased nuclease resistance of 2'-F modified oligonucleotides means they are more likely to remain intact and available for cellular uptake for a longer period. nih.gov

Studies on the cellular uptake of 2'-F modified oligonucleotides suggest that they generally follow the same endocytic pathways as unmodified oligonucleotides. However, the enhanced stability and altered protein binding profile of 2'-F modified oligonucleotides may influence their trafficking and release from endosomes. oup.com The replacement of 2'-hydroxyl groups with fluorine leads to a decrease in the hydration of the duplex, which could affect how proteins interact with the oligonucleotide in the cellular environment. oup.com

Antisense Oligonucleotide (ASO) Research and Design

Antisense oligonucleotides are designed to bind to specific mRNA molecules and inhibit their translation into protein. The effectiveness of ASOs is highly dependent on their binding affinity, specificity, and resistance to degradation.

Development of ASOs with Enhanced Target RNA Binding and Specificity

The 2'-F modification is a valuable tool in the design of ASOs with improved properties. The high electronegativity of the fluorine atom locks the sugar pucker in a C3'-endo conformation, which is characteristic of RNA helices. nih.gov This pre-organization of the sugar moiety increases the binding affinity of the ASO to its target RNA. nih.gov

Furthermore, the increased stability conferred by the 2'-F modification helps to maintain the integrity of the ASO in the cellular environment, leading to a more sustained antisense effect. nih.gov The combination of high binding affinity and nuclease resistance makes 2'-F modified ASOs potent tools for modulating gene expression.

Rational Design of RNase H-Activating Chimeric ASOs